molecular formula C7H9IN2O2 B2438931 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1354705-26-2

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2438931
CAS RN: 1354705-26-2
M. Wt: 280.065
InChI Key: GCGRVEYXRKGTEH-UHFFFAOYSA-N
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Description

“1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C7H9IN2O2 . It is a solid substance .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid” were not found in the available resources, pyrazoles in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid” include a molecular weight of 280.07 . It is a solid substance . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid can serve as a valuable scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with specific pharmacological properties. Some potential applications include:

D-Amino Acid Oxidase (DAO) Inhibition

Organic Synthesis

Safety and Hazards

“1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid” is classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) .

Mode of Action

For instance, some pyrazole derivatives are known to inhibit the activity of their target enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential role as a dao inhibitor , it may impact pathways involving D-amino acids.

Pharmacokinetics

Its solubility in polar organic solvents suggests that it may have good bioavailability.

Result of Action

Similar compounds have been used in the synthesis of new class of 2-phenylhydrazinylidene derivatives as antivirulence agents that inhibit staphylococcus aureus biofilm formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid. For instance, its stability at room temperature suggests that it may be sensitive to heat. Additionally, its solubility in polar organic solvents indicates that the compound’s action may be influenced by the polarity of its environment.

properties

IUPAC Name

1-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGRVEYXRKGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

1354705-26-2
Record name 1-ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid
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